Ethyl 2-(isoquinolin-7-yl)acetate
Description
Ethyl 2-(isoquinolin-7-yl)acetate is an ester derivative featuring an isoquinoline moiety linked to an ethyl acetate group. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but with a nitrogen atom at position 2 of the fused benzene ring. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of isoquinoline derivatives, which are prevalent in alkaloids and bioactive molecules. The ethyl acetate group enhances solubility and modulates reactivity, making it a valuable intermediate in synthetic organic chemistry and drug development .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-7-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
YSPSFIIGUGMZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-7-yl)acetate typically involves the reaction of isoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of isoquinoline-7-carboxylic acid.
Reduction: Formation of isoquinoline-7-ethanol.
Substitution: Formation of isoquinoline-7-yl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Ethyl 2-(isoquinolin-7-yl)acetate is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology and Medicine: In medicinal chemistry, isoquinoline derivatives are known for their pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is studied for its potential use in drug discovery and development .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for their potential use in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Ethyl 2-(isoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
